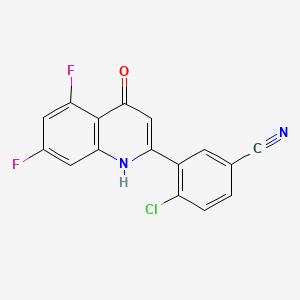
4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile is a useful research compound. Its molecular formula is C16H7ClF2N2O and its molecular weight is 316.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure comprises a quinoline core substituted with fluorine and chlorine atoms, which are known to influence biological activity. The presence of these halogen atoms often enhances lipophilicity and bioavailability, making the compound an interesting candidate for drug development.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anticancer and enzyme inhibitory properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from quinoline have shown promising results against leukemia and breast cancer cell lines. The following table summarizes the IC50 values of related compounds:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 | 1.93 |
| 4-Chloro-3-(5,7-difluoro-4-oxoquinoline) | MCF-7 | TBD |
| 1-(4-Chloro-phenyl)-6,7-difluoroquinoline | U-937 | 0.48 |
| Fluorinated quinolines | CEM-CM | 0.78 |
Note: TBD indicates that specific IC50 values for the target compound are yet to be published.
Enzyme Inhibition
The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to neurodegenerative diseases like Alzheimer's. A study indicated that related quinoline derivatives exhibited dual inhibitory effects with IC50 values ranging from 5.4 to 10.4 µM against AChE and BChE respectively .
The mechanism by which this compound exerts its biological effects likely involves the following pathways:
- Inhibition of Enzymatic Activity : The halogen substituents may facilitate interactions with the active sites of AChE and BChE, leading to inhibited enzyme activity.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through caspase activation pathways, suggesting a potential mechanism for this compound as well.
Case Studies
Several case studies have highlighted the efficacy of quinoline derivatives in clinical settings:
- Study on Breast Cancer : A study involving a series of quinoline derivatives demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with some derivatives showing IC50 values comparable to standard chemotherapy agents like doxorubicin .
- Neuroprotection Research : Research focused on the neuroprotective effects of quinoline compounds indicated that certain derivatives could improve cognitive function in animal models by inhibiting cholinesterase activity .
Properties
Molecular Formula |
C16H7ClF2N2O |
|---|---|
Molecular Weight |
316.69 g/mol |
IUPAC Name |
4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H7ClF2N2O/c17-11-2-1-8(7-20)3-10(11)13-6-15(22)16-12(19)4-9(18)5-14(16)21-13/h1-6H,(H,21,22) |
InChI Key |
PCCCYEBARWZCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=O)C3=C(N2)C=C(C=C3F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















